3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Description

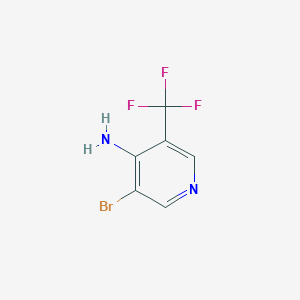

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVAWFHSQWZYKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417622-88-8 | |

| Record name | 3-bromo-5-(trifluoromethyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Abstract

3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility is fundamental for its application in synthetic chemistry, formulation development, and biological screening. As experimental solubility data for this specific isomer is not prevalent in public literature, this guide provides a comprehensive, in-depth analysis based on first principles of physical organic chemistry. We will dissect the molecule's structural attributes to predict its solubility profile across a range of common organic solvents. Furthermore, this document details the gold-standard experimental protocol for determining thermodynamic equilibrium solubility, empowering researchers to generate precise, reliable data.

Introduction and a Note on Isomers

The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry, known for imparting unique properties such as metabolic stability and enhanced lipophilicity to active molecules. The subject of this guide, 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, is an exemplar of this class, featuring a reactive bromine atom for cross-coupling reactions, a hydrogen-bonding amino group, and a lipophilic trifluoromethyl group. Understanding its behavior in solution is a critical first step in harnessing its synthetic potential.

It is crucial to note the existence of related isomers, such as 5-Bromo-3-(trifluoromethyl)pyridin-2-amine, for which some data is available. Positional differences of functional groups can significantly impact crystal packing and solvation, leading to different solubility profiles. Therefore, data from such isomers should be used only as a contextual guide, not a direct substitute. This whitepaper focuses exclusively on the 4-amino isomer.

Compound Profile and Physicochemical Properties

To form a basis for our solubility predictions, we must first understand the key physicochemical properties of the target molecule. The following data is derived from computational predictions, as experimental values are not widely reported.

| Property | Predicted Value | Source | Significance for Solubility |

| Molecular Formula | C₆H₄BrF₃N₂ | - | Defines the elemental composition. |

| Molecular Weight | 241.01 g/mol | [1] | Influences solubility on a mass basis (e.g., g/L). |

| XlogP | 1.7 | [2] | A measure of lipophilicity. A positive value indicates a preference for non-aqueous environments and predicts low water solubility. |

| Hydrogen Bond Donors | 1 (from -NH₂) | [2] | Enables interaction with protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 3 (2 from -NH₂, 1 from pyridine N) | [2] | Enables interaction with protic solvents. |

| Polar Surface Area | 38.9 Ų | [1] | A moderate value suggesting that both polar and nonpolar interactions will be significant in determining solubility. |

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means a solute's solubility is maximized in a solvent that shares similar intermolecular forces. For 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, a duality of forces is at play.

-

Polar Interactions : The 4-amino group is a potent hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. These features promote solubility in polar solvents, particularly those capable of hydrogen bonding (polar protic).

-

Nonpolar Interactions : The brominated aromatic ring and, most significantly, the highly lipophilic trifluoromethyl (-CF₃) group contribute to the molecule's nonpolar character. These moieties will interact favorably with nonpolar and moderately polar solvents through van der Waals forces.

The interplay between these opposing characteristics dictates the solubility profile.

Caption: Predicted solubility based on structural features.

Predicted Solubility in Common Organic Solvents

The following table synthesizes these principles into a practical guide for solvent selection.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | High to Moderate | These solvents are ideal. Their high polarity and ability to accept hydrogen bonds effectively solvate the amino group and pyridine ring, while their organic character accommodates the nonpolar regions. DMSO and DMF are expected to be excellent solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These alcohol-based solvents can hydrogen bond with the solute, which is favorable. However, the molecule's overall lipophilicity (from the -CF₃ and bromo-aryl core) will likely prevent very high solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity. They will effectively solvate the nonpolar parts of the molecule but are less efficient at solvating the polar amino group, likely resulting in moderate solubility at best. |

| Aromatic | Toluene, Benzene | Low | While there may be some favorable pi-stacking interactions with the pyridine ring, the inability of these nonpolar solvents to solvate the highly polar amino group will result in poor solubility. |

| Aliphatic | Hexanes, Heptane | Insoluble | These nonpolar solvents lack any effective mechanism to overcome the solute's crystal lattice energy or solvate its polar functional groups. |

| Aqueous | Water, Buffers | Very Low / Insoluble | The predicted XlogP of 1.7 suggests significant lipophilicity. The energetic penalty of disrupting the water's hydrogen-bonding network to accommodate the large nonpolar regions of the molecule will not be sufficiently offset by the solvation of the amino group. |

Gold-Standard Protocol: Thermodynamic Equilibrium Solubility Determination

To move from prediction to definitive data, the Saturation Shake-Flask (SSF) method is the universally recognized gold standard.[3][4] It measures the true thermodynamic equilibrium solubility of a compound in a given solvent system.

Principle

An excess of the solid compound is agitated in the solvent for a sufficient duration to allow the rate of dissolution to equal the rate of precipitation, establishing a saturated solution in equilibrium with the solid phase.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

-

Preparation :

-

Causality : Add an amount of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine to a glass vial that is visibly in excess of what is expected to dissolve (e.g., 2-5 mg). This ensures that equilibrium is established with the solid-state form of the compound.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Causality : Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C). Continuous, gentle agitation is required to maximize the surface area for dissolution and ensure the system reaches thermodynamic equilibrium. A duration of 24 to 72 hours is typically sufficient.[3]

-

-

Phase Separation :

-

Causality : This step is critical for accuracy. The goal is to separate the saturated solution (supernatant) from any undissolved solid. Centrifugation is the preferred method over filtration, as the latter can sometimes lead to compound adsorption onto the filter membrane. Centrifuge the vials at a high speed (e.g., >10,000 g) for at least 15 minutes.

-

-

Sampling and Dilution :

-

Causality : Immediately after centrifugation, carefully open the vial and withdraw a known volume of the clear supernatant (e.g., 100 µL). Be cautious not to disturb the solid pellet at the bottom.

-

Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification :

-

Causality : Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration of the compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

-

-

Calculation :

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or millimolar (mM).

-

Safety and Handling

-

3-Bromo-5-(trifluoromethyl)pyridine is classified as "Fatal if swallowed" (H300).[5][6]

-

5-Bromo-3-(trifluoromethyl)pyridin-2-amine carries warnings for being toxic or harmful if swallowed (H301/H302), causing skin and eye irritation (H315, H319), and potentially causing respiratory irritation (H335).[1]

Recommended Precautions :

-

Engineering Controls : Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Handling : Avoid creating dust. Use appropriate tools for weighing and transferring solids.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While lacking direct experimental data, a rigorous, structure-based analysis predicts that 3-Bromo-5-(trifluoromethyl)pyridin-4-amine will exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and poor solubility in nonpolar and aqueous media. This predictive framework provides a strong starting point for researchers in solvent selection for chemical reactions, purifications, and initial biological screenings. For definitive quantitative data, the detailed Shake-Flask protocol provided herein represents the industry-standard methodology to generate robust and reliable solubility measurements, which are indispensable for advancing any chemical entity through the development pipeline.

References

-

IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

-

Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. [Link]

-

National Institutes of Health (NIH). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

-

Semantic Scholar. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. [Link]

-

ScienceDirect. (n.d.). Summary of solubility measurement protocols of each company before harmonization. [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. [Link]

-

World Health Organization (WHO). (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)pyridin-4-amine. [Link]

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

- Google Patents. (n.d.).

-

Okchem. (n.d.). 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4. [Link]

Sources

- 1. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-bromo-5-(trifluoromethyl)pyridin-4-amine (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. 3-Bromo-5-(trifluoromethyl)pyridine 97 436799-33-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

In-Depth Technical Guide: pKa and Acidity of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Executive Summary & Scaffold Analysis

The compound 3-Bromo-5-(trifluoromethyl)pyridin-4-amine represents a highly specialized scaffold in modern drug discovery, particularly in the design of kinase inhibitors and ion channel modulators. Unlike the highly basic parent molecule 4-aminopyridine (

Understanding the acid-base dissociation constant (

-

Solubility Profiling: Predicting precipitation risks in intestinal fluids.

-

Permeability: Assessing passive diffusion potential (neutral species predominance).

-

Binding Affinity: Rationalizing hydrogen bond donor/acceptor interactions within a protein pocket.

This guide provides a theoretical derivation of the

Structural Analysis & Electronic Effects

To understand the acidity of this molecule, we must decouple the competing electronic forces acting on the two potential ionization sites: the pyridine nitrogen (

Electronic Vector Map

The basicity of the pyridine ring is governed by the electron density available at the nitrogen lone pair.

-

4-Amino Group (+R Effect): The amino group is a strong resonance donor. In the parent 4-aminopyridine, this pushes electron density into the ring, stabilizing the protonated pyridinium cation and raising the

to ~9.2. -

3-Bromo Group (-I Effect): Bromine exerts a significant inductive electron-withdrawing effect, destabilizing the protonated cation.

-

5-Trifluoromethyl Group (-I, -R Effect): The

group is a potent electron-withdrawing group. Its meta-position relative to the pyridine nitrogen allows it to strongly pull electron density via induction, further lowering the -

Steric Inhibition of Resonance: The bulky substituents at positions 3 and 5 force the 4-amino group to twist out of coplanarity with the pyridine ring. This decoupling reduces the resonance donation (+R) of the amino group, preventing it from effectively counteracting the electron-withdrawing groups.

Visualization of Electronic Forces

Figure 1: Vector analysis of electronic effects. The electron-withdrawing nature of Br and CF3 overwhelms the resonance donation of the amino group, significantly lowering basicity.

pKa Values: Predicted vs. Analogous Data

Direct experimental data for this specific CAS is rarely indexed in public repositories. However, using high-fidelity Structure-Activity Relationship (SAR) anchoring with 3,5-dichloro-4-aminopyridine, we can derive a high-confidence prediction.

The "Pyridine Basicity Cliff"

The introduction of halogens/pseudohalogens at the 3 and 5 positions of 4-aminopyridine causes a massive drop in

| Compound | Structure | Experimental pKa (Conj.[1][2][3][4] Acid) | Shift from Parent |

| 4-Aminopyridine | Parent | 9.17 | 0.0 |

| Pyridine | Reference | 5.23 | -3.94 |

| 3,5-Dichloro-4-aminopyridine | Analog | 3.65 | -5.52 |

| 3-Bromo-5-(trifluoromethyl)... | Target | 2.8 - 3.2 (Predicted) | ~ -6.0 |

Scientific Rationale:

The

Experimental Determination Protocols

Given the low solubility and low

Method A: UV-Metric Titration (The Gold Standard)

This method relies on the shift in UV absorbance spectra between the ionized and neutral species. It is superior for compounds with low solubility (

Prerequisites:

-

Instrument: DAD-Spectrophotometer (e.g., Sirius T3 or equivalent).

-

Cosolvent: Methanol or Dioxane (if aqueous solubility is

).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO.

-

Titration Loop:

-

Dispense 10

stock into 20 mL of buffer (starting at pH 1.5). -

Measure UV spectrum (200–400 nm).

-

Titrate with KOH to raise pH in 0.2 unit increments up to pH 7.0.

-

Note: Since the predicted

is ~3.0, the critical data range is pH 1.5 to 5.0.

-

-

Data Deconvolution: Use Multi-wavelength analysis to plot Absorbance vs. pH. The inflection point of the sigmoid curve represents the

.[4]

Method B: Potentiometry in Mixed Solvents (Yasuda-Shedlovsky Extrapolation)

If UV chromophores are weak or overlapping, use potentiometry with cosolvents.

-

Titrations: Perform three separate titrations in 30%, 40%, and 50% Methanol/Water mixtures.

-

Linear Regression: Plot the apparent

( -

Extrapolation: Extrapolate the line to 0% organic solvent to obtain the aqueous

.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination method based on physicochemical properties.

Implications for Drug Development

Solubility & Formulation

-

Physiological State: At pH 7.4 (blood) and pH 6.5 (jejunum), the compound exists >99.9% in its neutral form .

-

Risk: This indicates "solubility-limited absorption" (BCS Class II or IV).

-

Strategy: Formulation development must focus on enabling technologies (Amorphous Solid Dispersions, Lipid-based formulations) rather than salt forms, as stable salts will be difficult to form (the conjugate acid is too strong, requiring extremely strong counter-acids like methanesulfonic acid to protonate it, and even then, they may hydrolyze).

Chemical Reactivity (Acidity of NH2)

While the

-

The EWGs (Br, CF3) increase the acidity of the N-H protons compared to aniline.

-

Synthetic Utility: The NH protons can be deprotonated by bases like

or

References

-

PubChem Compound Summary: 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (CID 71313360). National Center for Biotechnology Information. Available at: [Link]

-

Structural Analogs Data: 4-Aminopyridine pKa and properties. DrugBank Online. Available at: [Link]

-

Methodology for pKa Determination: Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 2013. Available at: [Link]

-

Electronic Effects in Pyridines: "Pyridine - Wikipedia" (General reactivity and pKa trends). Available at: [Link]

Sources

- 1. 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Understood Building Block

3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for further functionalization, a trifluoromethyl group for modulating electronic properties and metabolic stability, and an amine group for various coupling reactions, makes it a valuable scaffold for the synthesis of novel therapeutic agents. As with any potent chemical intermediate, a thorough understanding of its hazard profile and the implementation of robust safety protocols are not merely procedural formalities but fundamental pillars of responsible research and development. This guide provides an in-depth analysis of the safety data for this compound, offering practical, field-proven insights to ensure its safe handling, storage, and use.

Core Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is not extensively documented, data from Safety Data Sheets (SDS) for the compound and its close structural analogs allow for a robust hazard assessment.[1][2][3] The primary hazards are associated with its acute toxicity and irritant properties.

Globally Harmonized System (GHS) Classification:

Based on aggregated data, the compound is classified as follows:

-

Acute Toxicity, Oral: Category 2 or 3, with hazard statements such as H300 (Fatal if swallowed) or H301 (Toxic if swallowed).[4][5][6]

-

Skin Corrosion/Irritation: Category 2, with the hazard statement H315 (Causes skin irritation).[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2, with the hazard statement H319 (Causes serious eye irritation).[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system), with the hazard statement H335 (May cause respiratory irritation).[1][2]

The signal word for this compound is "Danger" .[4][5]

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C6H4BrF3N2 | [7] |

| Molecular Weight | 239.95 g/mol | [7] |

| Appearance | White to light yellow crystalline powder or solid | [4][8] |

| Melting Point | 44-46 °C | [4] |

| Flash Point | 85 °C (185 °F) - closed cup |

Proactive Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure risk.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine should be conducted in a well-ventilated area.[9][10][11][12] A certified chemical fume hood is mandatory for weighing, transferring, and any reaction involving this compound to prevent the inhalation of dust or vapors.[9][13] The fume hood should have a continuous monitoring system to ensure adequate airflow.

-

Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing of solutions, the use of a glove box or other closed-system transfer methods should be considered.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1] Regular testing of this equipment is essential.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses do not provide adequate protection against splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn when handling the compound.[9][10] It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[10]

-

Skin and Body Protection: A lab coat is required to prevent skin contact.[9] For larger-scale operations or in the event of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][10]

Safe Handling, Storage, and Disposal Protocols

Handling: A Deliberate and Cautious Approach

-

Avoid the formation of dust and aerosols during handling.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1][11][13]

-

Wash hands thoroughly after handling and before breaks.[12][13]

-

Use non-sparking tools, especially when handling larger quantities, due to the compound's flammability.[12][14]

Storage: Ensuring Stability and Integrity

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3][10]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[1][10][11][13]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal: Responsible End-of-Life Management

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10]

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[10]

Emergency Procedures: A Blueprint for Rapid and Effective Response

A well-rehearsed emergency plan is critical for mitigating the consequences of an accidental exposure or spill.[9]

First-Aid Measures

-

General Advice: In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[10]

-

Inhalation: If inhaled, move the person to fresh air.[1][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][9][10] Remove contaminated clothing and shoes.[13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][10] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult an ophthalmologist.[12]

-

Ingestion: If swallowed, rinse the mouth with water.[10] Do not induce vomiting. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[6]

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.[14]

-

Contain: Prevent the spill from spreading by using absorbent materials like sand or vermiculite.[9][14]

-

Clean-up: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10]

-

Decontaminate: Wash the spill site thoroughly after material pickup is complete.[13]

Visualizing Safety Workflows

Risk Assessment and Mitigation Workflow

Caption: A logical flow for assessing risks and implementing control measures.

Emergency Response for Accidental Exposure

Caption: Step-by-step actions for different routes of accidental exposure.

Conclusion: Fostering a Culture of Safety

3-Bromo-5-(trifluoromethyl)pyridin-4-amine is an indispensable tool in the arsenal of the modern medicinal chemist. However, its utility is intrinsically linked to its safe and responsible handling. By internalizing the hazards, diligently applying engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a foundational resource, but it is the daily commitment of each scientist to a culture of safety that ultimately ensures a secure and productive research environment.

References

-

GOV.UK. (2015, October 15). Incident management: pyridine. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Emergency Response and Remediation. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]

-

Capot Chemical. (2026, February 1). MSDS of 3-Bromo-5-(trifluoromethyl)pyridine-d3. [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. [Link]

-

PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]

-

PubChemLite. 3-bromo-5-(trifluoromethyl)pyridin-4-amine. [Link]

-

PubChemLite. 3-bromo-4-methyl-5-(trifluoromethyl)pyridine. [Link]

-

ATSDR. Pyridine Tox Profile. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromo-5-(trifluoromethyl)pyridine | 436799-33-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. PubChemLite - 3-bromo-5-(trifluoromethyl)pyridin-4-amine (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 8. labproinc.com [labproinc.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. capotchem.com [capotchem.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. carlroth.com [carlroth.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Pyridin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key physicochemical and pharmacological properties.[1][2] This guide provides a detailed examination of the profound electronic effects exerted by the CF₃ group on the pyridin-4-amine core, a privileged scaffold in numerous bioactive compounds. We will dissect the fundamental inductive and resonance contributions of the CF₃ substituent, quantify its impact on the basicity of the pyridin-4-amine system, and explore the resulting implications for drug design. This analysis is supported by spectroscopic data, validated experimental protocols, and a thorough review of established chemical principles, offering researchers a comprehensive resource for understanding and leveraging these effects in the development of novel therapeutics.

The Trifluoromethyl Group: A Substituent of Strategic Importance

The trifluoromethyl group is distinguished by its powerful electron-withdrawing nature, which is significantly stronger than that of a single fluorine atom.[1] This property arises from the cumulative inductive effect of the three highly electronegative fluorine atoms.[3][4] In drug discovery, the CF₃ group is frequently employed to enhance metabolic stability, increase lipophilicity, and modulate receptor binding affinity. Its introduction into an aromatic system like pyridine can dramatically alter the electron distribution, reactivity, and intermolecular interaction potential of the entire molecule.[3][5]

Deconstructing the Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of the CF₃ group is a combination of a dominant σ-inductive withdrawal and a weaker π-effect, often described as negative hyperconjugation.

-

Inductive Effect (-I): The three fluorine atoms, being the most electronegative elements, strongly polarize the C-F bonds, pulling electron density away from the central carbon. This creates a significant partial positive charge on the carbon, which in turn withdraws electron density from the attached pyridine ring through the sigma (σ) bond framework.[4][6] This effect is potent and is the primary driver of the CF₃ group's electronic character.[4]

-

Resonance and Hyperconjugation (-M/-σ):* Unlike a methoxy group, which can donate a lone pair via a positive resonance effect (+M), the CF₃ group has no lone pairs to donate. Instead, it can participate in a weak form of resonance known as negative hyperconjugation. The σ* anti-bonding orbitals of the C-F bonds can accept electron density from the adjacent π-system of the pyridine ring. This further withdraws electron density from the ring, reinforcing the inductive effect.[7]

Impact on the Pyridin-4-amine Scaffold

The introduction of a CF₃ group onto the pyridin-4-amine scaffold has profound and position-dependent consequences for the basicity of both the ring nitrogen and the exocyclic 4-amino group. The primary effect is a significant reduction in electron density across the entire heterocyclic system.

Deactivation of the Pyridine Ring

The CF₃ group deactivates the pyridine ring towards electrophilic substitution by substantially lowering the electron density of the π-system.[3] This deactivation also influences the basicity of the ring nitrogen. However, in the context of pyridin-4-amine, the basicity is overwhelmingly dictated by the exocyclic amino group, which is significantly more basic than the endocyclic pyridine nitrogen due to resonance stabilization of the protonated form.[4][8]

Drastic Reduction in Basicity (pKa) of the 4-Amino Group

The most critical electronic consequence for drug design is the dramatic reduction in the basicity of the 4-amino group. The strong -I effect of the CF₃ group is transmitted through the pyridine ring, pulling electron density away from the nitrogen lone pair of the amino group. This destabilizes the conjugate acid (the pyridinium ion formed upon protonation), making the parent amine a much weaker base.

This effect can be quantified by comparing the acid dissociation constant (pKa) of the conjugate acid. A lower pKa value signifies a weaker base.

| Compound | CF₃ Position | pKa (of Conjugate Acid) | Change in Basicity |

| Pyridin-4-amine | N/A | 9.17 | Baseline |

| 2-(Trifluoromethyl)pyridin-4-amine | Ortho to -NH₂ | Est. ~4.0 - 5.0 | Drastically Reduced |

| 3-(Trifluoromethyl)pyridin-4-amine | Meta to -NH₂ | Est. ~5.0 - 6.5 | Significantly Reduced |

| Table 1: Comparison of pKa values. While precise experimental pKa values for the substituted compounds are not readily available in the literature, the trend is unequivocal. The predicted pKa for the isomeric 4-(trifluoromethyl)pyridin-2-amine is 4.55, demonstrating a reduction of over 4 pKa units, which corresponds to a 10,000-fold decrease in basicity. |

The effect is expected to be stronger from the 2-position (ortho) than the 3-position (meta) due to the shorter distance for the inductive effect to propagate. This dramatic decrease in basicity means that at physiological pH (~7.4), a much smaller fraction of the trifluoromethyl-substituted molecules will be protonated compared to the parent pyridin-4-amine.

Spectroscopic Manifestations of Electronic Effects

The altered electron distribution is directly observable through spectroscopic techniques.

-

NMR Spectroscopy:

-

¹H NMR: Protons on the pyridine ring, particularly those closer to the CF₃ group, will experience a deshielding effect and shift downfield (to a higher ppm) due to the reduced electron density.

-

¹³C NMR: Similarly, the carbon atoms of the pyridine ring will be deshielded. The carbon directly attached to the CF₃ group will appear as a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This provides a direct probe of the electronic environment of the CF₃ group itself.

-

-

IR Spectroscopy: The electron withdrawal will strengthen the N-H bonds of the amino group while weakening the C-N bond. This typically results in a shift of the N-H stretching vibrations to a higher frequency (wavenumber) and the C-N stretching vibration to a lower frequency compared to the unsubstituted pyridin-4-amine.

Implications for Drug Design and Development

Understanding and controlling the basicity of the pyridin-4-amine core is critical for optimizing drug candidates.

-

Receptor Interactions: The 4-amino group is often a key hydrogen bond donor. Reducing its basicity lowers its propensity to be protonated, ensuring it remains a neutral hydrogen bond donor rather than a charged cation under physiological conditions. This can be crucial for fitting into specific hydrophobic pockets or interacting with key residues in a target protein.[9]

-

Pharmacokinetics:

-

Solubility: A lower pKa reduces aqueous solubility at acidic pH values but can enhance membrane permeability. By fine-tuning the pKa, developers can balance these properties to achieve optimal absorption.

-

Metabolic Stability: The CF₃ group itself is highly resistant to metabolic degradation due to the strength of the C-F bonds. Its deactivating effect on the pyridine ring can also protect the ring from oxidative metabolism.[1]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Experimental Protocols

Workflow for pKa Determination by Potentiometric Titration

This protocol provides a reliable method for empirically measuring the pKa of a substituted pyridin-4-amine.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~10-20 mg of the trifluoromethyl-substituted pyridin-4-amine and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. If solubility is low, a water/methanol co-solvent system can be used.

-

Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Titration Setup: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Execution: Record the initial pH of the solution. Add the HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this plot is the equivalence point volume (V_eq).

-

The half-equivalence point is V_eq / 2.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

Representative Synthesis: 2-Amino-4-(trifluoromethyl)pyridine

A common route to aminopyridines involves the nucleophilic aromatic substitution (SₙAr) of a corresponding halopyridine.[7]

Reaction: 2-Chloro-4-(trifluoromethyl)pyridine + Ammonia → 2-Amino-4-(trifluoromethyl)pyridine

Step-by-Step Methodology:

-

Reactor Setup: Charge a high-pressure autoclave reactor with 2-chloro-4-(trifluoromethyl)pyridine and an excess of aqueous ammonia (e.g., 25-40% solution).[7]

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 100-180 °C. The internal pressure will increase significantly. The reaction should be monitored for completion by sampling and analysis (e.g., GC-MS or TLC).[7]

-

Workup: After the reaction is complete, cool the reactor to room temperature and vent any excess pressure.

-

Isolation: The product often crystallizes out of the cooled reaction mixture. Isolate the solid product by filtration.

-

Purification: Wash the crude product with cold water to remove residual ammonia and ammonium salts. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield pure 2-amino-4-(trifluoromethyl)pyridine.[7]

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic landscape of the pyridin-4-amine scaffold. Its dominant inductive electron withdrawal drastically reduces the basicity of the 4-amino group, a critical parameter for optimizing drug-receptor interactions and pharmacokinetic properties. This pKa modulation, combined with the CF₃ group's inherent contributions to metabolic stability and lipophilicity, provides medicinal chemists with a reliable strategy for fine-tuning the characteristics of pyridin-4-amine-based drug candidates. A thorough understanding of these electronic effects, quantified through pKa measurement and observed via spectroscopy, is essential for the rational design of next-generation therapeutics.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

-

Patel, K., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available from: [Link]

-

Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. Available from: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

-

Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Available from: [Link]

-

Klumpp, D. A., et al. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH. Available from: [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. Available from: [Link]

-

Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Rajeswari, S., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Der Pharma Chemica. Available from: [Link]

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents.

-

Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47. Available from: [Link]

-

Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. ScholarWorks@UARK. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 116–129. Available from: [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Available from: [Link]

-

PubChem. (n.d.). 3-amino-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Katritzky, A. R., & Ogretir, C. (1970). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Available from: [Link]

-

Reddy, K. R., et al. (2007). Convenient synthesis of novel 4-substitutedamino-5-trifluoromethyl-2,7-disubstituted pyrido[2,3-d] pyrimidines and their antibacterial activity. European Journal of Medicinal Chemistry, 42(9), 1152-1158. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

Godyń, J., et al. (2022). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, 27(19), 6253. Available from: [Link]

-

PubChemLite. (n.d.). 4-amino-3-(trifluoromethyl)pyridine. PubChemLite. Available from: [Link]

-

Klumpp, D. A., et al. (2009). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available from: [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines. ResearchGate. Available from: [Link]

-

Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Quora. Available from: [Link]

-

Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not specified. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. global.oup.com [global.oup.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. N-Methyl-4-pyridinamine | 1121-58-0 [chemicalbook.com]

- 6. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. 2-Amino-4-(trifluoromethyl)pyridine, 99%, Thermo Scientific Chemicals 500 mg | Request for Quote [thermofisher.com]

- 9. 2-Amino-4-(trifluoromethyl)pyridine | 106447-97-6 [chemicalbook.com]

Methodological & Application

Suzuki-Miyaura coupling protocols for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Introduction: Unlocking a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, functionalized heterocyclic compounds are of paramount importance. Among these, pyridines bearing trifluoromethyl groups are prevalent motifs in a wide array of biologically active molecules. 3-Bromo-5-(trifluoromethyl)pyridin-4-amine stands out as a critical building block, offering three distinct points for chemical modification: the bromine atom for cross-coupling, the amine for amidation or further functionalization, and the pyridine ring itself.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic organic chemistry, celebrated for its reliability, mild conditions, and broad functional group tolerance in forging new carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of Suzuki-Miyaura coupling protocols to 3-Bromo-5-(trifluoromethyl)pyridin-4-amine. We will delve into the mechanistic nuances dictated by this specific substrate and present detailed, field-proven protocols designed for optimal yield and purity.

Mechanistic Insights & Strategic Considerations

The success of a Suzuki-Miyaura coupling is not merely a matter of mixing reagents; it is an orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the electronic and steric nature of the substrates.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4][5] A palladium(0) species is the active catalyst that enters the cycle.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: General Conditions using a Buchwald Precatalyst

This protocol is a highly reliable starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

3-Bromo-5-(trifluoromethyl)pyridin-4-amine

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

XPhos Pd G2 (1-3 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., screw-cap vial or round-bottom flask)

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (1.0 eq.), the desired boronic acid (1.2 eq.), potassium phosphate (2.5 eq.), and XPhos Pd G2 (2 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water to form a 10:1 to 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

-

Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 80-100 °C.

-

Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [4]Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times, which is ideal for rapid library synthesis. [6][7] Materials:

-

3-Bromo-5-(trifluoromethyl)pyridin-4-amine

-

Aryl or heteroaryl boronic acid pinacol ester (1.2 - 1.5 equivalents)

-

Pd(PPh₃)₄ or a suitable precatalyst (2-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,4-Dioxane or DMF

-

Water (degassed)

-

Microwave reaction vial with a stir bar

-

Microwave reactor

Procedure:

-

Vessel Preparation: To a microwave reaction vial, add 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (1.0 eq.), the boronic acid pinacol ester (1.3 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (5 mol%).

-

Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Sealing: Securely cap the vial.

-

Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-150 °C for 15-60 minutes. Use a hold time and monitor internal pressure to ensure safety.

-

Work-up and Purification: After cooling to room temperature, perform the work-up and purification as described in Protocol 1.

Data Summary and Troubleshooting

| Parameter | Protocol 1 (General) | Protocol 2 (Microwave) | Rationale & Causality |

| Catalyst System | XPhos Pd G2 (1-3 mol%) | Pd(PPh₃)₄ (2-5 mol%) | Buchwald precatalysts are highly active for challenging substrates. Pd(PPh₃)₄ is a robust, common catalyst suitable for rapid microwave heating. |

| Boron Reagent | Boronic Acid | Boronic Acid Pinacol Ester | Pinacol esters offer greater stability, which can be advantageous under high-temperature microwave conditions to prevent decomposition. |

| Base | K₃PO₄ | K₂CO₃ | K₃PO₄ is a strong, effective base for many systems. K₂CO₃ is a standard, milder base often sufficient for accelerated microwave reactions. |

| Solvent | 1,4-Dioxane/Water (5:1 to 10:1) | 1,4-Dioxane/Water (4:1) or DMF | Dioxane/water is a classic solvent system. DMF's high boiling point and polarity make it an excellent choice for microwave synthesis. |

| Temperature | 80 - 100 °C | 120 - 150 °C | Conventional heating requires lower temperatures for longer times. Microwaves allow for rapid heating to higher temperatures, accelerating the reaction. |

| Time | 4 - 24 hours | 15 - 60 minutes | The high energy input from microwaves dramatically reduces the required reaction time. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a more active precatalyst (e.g., G3 or G4); Switch to a stronger base (e.g., Cs₂CO₃); Increase reaction temperature. |

| Protodeboronation | Base is too strong or reaction time is too long; Presence of excess water. | Use a milder base (e.g., K₂CO₃); Use a boronic acid pinacol ester; Ensure anhydrous solvents are used where appropriate. |

| Debromination of Starting Material | Catalyst system promotes hydrodebromination; Impurities in reagents. | Screen different ligands (e.g., SPhos, RuPhos); Ensure high purity of reagents and degas solvents thoroughly. |

| Formation of Homocoupled Boronic Acid Product | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction. |

Conclusion

The Suzuki-Miyaura coupling of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is a powerful and versatile transformation for the synthesis of complex, high-value molecules in pharmaceutical and materials science. Success hinges on a rational selection of the catalyst system and reaction conditions to address the specific electronic nature of this electron-deficient heteroaryl halide. By leveraging modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands, researchers can reliably and efficiently construct new C-C bonds. The protocols provided herein serve as robust starting points, enabling scientists to accelerate their research and development efforts.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Thompson, A. S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2005. Available at: [Link]

-

ResearchGate. Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

- Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004.

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2021. Available at: [Link]

-

Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 2021. Available at: [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

-

ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Royal Society of Chemistry. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

-

Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

-

Reddit. What's the role of the phosphine ligand in Suzuki couplings? Available at: [Link]

-

PubChem. 3-bromo-5-(trifluoromethyl)pyridin-4-amine. Available at: [Link]

-

ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available at: [Link]

-

PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where the aryl amine moiety is a prevalent structural motif.[3][4] This guide provides an in-depth analysis and detailed protocols for a particularly relevant, yet challenging substrate: 3-Bromo-5-(trifluoromethyl)pyridin-4-amine.

This substrate presents a unique set of electronic and steric challenges. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group render the aromatic ring highly electron-deficient. While this property can facilitate the initial oxidative addition step, it also influences the overall reactivity of the system. Furthermore, the presence of a primary amine ortho to the bromine atom introduces potential complexities, including catalyst inhibition or undesired side reactions, that necessitate careful selection of reaction parameters. This document will dissect the key mechanistic considerations and provide field-proven strategies to achieve successful and high-yielding amination of this substrate.

The Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the Buchwald-Hartwig amination mechanism is crucial for rational condition selection and troubleshooting. The widely accepted catalytic cycle involves the interplay of a Pd(0) active species and a Pd(II) intermediate.[5][6] The cycle can be summarized in three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II)-aryl-halide species.[5] This step is often the rate-determining step of the overall reaction.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, leading to hydrodehalogenation of the starting material.[1][7]

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameter Selection for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

The success of coupling with this electron-deficient heteroaryl halide is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.[4]

Palladium Precatalyst Selection

Ligand Selection: The Most Critical Factor

For electron-deficient heteroaryl halides, the choice of ligand is paramount. The ligand must stabilize the palladium center, promote the oxidative addition, and facilitate the crucial reductive elimination step.

-

Rationale: Bulky, electron-rich biaryl monophosphine ligands are the gold standard for this class of transformation.[9] The steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition. The electron-donating nature of the ligand increases electron density on the palladium center, which in turn facilitates the final C-N bond-forming reductive elimination.

-

Recommended Ligands:

-

XPhos (and its derivatives like t-BuXPhos): Excellent for coupling a wide range of amines with heteroaryl chlorides and bromides.[10]

-

BrettPhos: Particularly effective for coupling primary amines and amides.[2][6] Its structure is designed to promote fast reductive elimination.

-

RuPhos: Often shows high reactivity at lower temperatures.

-

Base Selection

The base serves to deprotonate the amine, forming the active nucleophile in the catalytic cycle. A strong, non-nucleophilic base is typically required.

-

Strong Bases (NaOt-Bu, KOt-Bu, LHMDS): These are the most common and effective bases, often leading to faster reaction rates.[8] However, they are incompatible with base-sensitive functional groups (e.g., esters) that may be present on the amine coupling partner.[2]

-

Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃): These are good alternatives when dealing with base-sensitive substrates.[6] Reactions with these bases may require higher temperatures or longer reaction times to achieve full conversion.[8]

For the amination of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine, starting with a strong base like NaOt-Bu is recommended, assuming the amine partner is tolerant.

Solvent Choice

Anhydrous, aprotic solvents are standard for Buchwald-Hartwig aminations to prevent quenching of the base and catalyst deactivation.

-

Common Solvents: Toluene, 1,4-Dioxane, and THF are widely used.[11][12] Toluene is often a good first choice due to its high boiling point, allowing for a broad range of reaction temperatures. Dioxane is also highly effective but is a solvent of higher environmental concern.[3][12]

-

Solubility: Ensure that all components, particularly the base and catalyst complex, have reasonable solubility in the chosen solvent. Poor solubility can lead to slow and incomplete reactions.[8]

General Experimental Protocol

This protocol provides a robust starting point for the coupling of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine with a generic secondary amine. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |

| 3-Bromo-5-(trifluoromethyl)pyridin-4-amine | 257.01 | 0.5 | 1.0 |

| Amine Coupling Partner | - | 0.6 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.005 | 0.01 |

| XPhos | 476.60 | 0.022 | 0.044 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 0.7 | 1.4 |

| Toluene (anhydrous, degassed) | - | 2.5 mL | - |

Step-by-Step Procedure

-

Glovebox Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)pyridin-4-amine (128.5 mg, 0.5 mmol, 1.0 equiv.), the amine coupling partner (0.6 mmol, 1.2 equiv.), and Sodium tert-butoxide (67.3 mg, 0.7 mmol, 1.4 equiv.).

-

Catalyst Preparation: In a separate small vial, weigh Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 0.01 equiv.) and XPhos (10.5 mg, 0.022 mmol, 0.044 equiv.). Add 1.0 mL of anhydrous, degassed toluene. Stir this mixture for 10-15 minutes at room temperature; the solution should become homogeneous and change color.

-

Reaction Assembly: Using a syringe, transfer the catalyst solution to the vial containing the substrates and base. Rinse the catalyst vial with the remaining 1.5 mL of toluene and add it to the reaction mixture.

-

Reaction Execution: Seal the reaction vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath set to 100 °C.

-

Monitoring: Stir the reaction vigorously at 100 °C. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. A typical reaction time is 4-24 hours.

-

Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Quench the reaction by adding 5 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Reaction Monitoring and Analysis

Systematic monitoring is key to successful optimization.

-

Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of starting materials, products, and any significant byproducts (such as hydrodehalogenated starting material), allowing for accurate conversion assessment.[13]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It allows for the precise determination of yield and purity over time, which is invaluable for mechanistic studies and process optimization.[14][15][16]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common problems.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. research.rug.nl [research.rug.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. hammer.purdue.edu [hammer.purdue.edu]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine

[1]

Executive Chemical Profile

Before initiating purification, you must understand the electronic environment of this scaffold. The 4-aminopyridine core is typically basic (

Troubleshooting Guide (Q&A)

Topic: Chromatography Issues

Q: My compound streaks/tails significantly on silica gel, even with high polarity. How do I fix this? A: This is a classic interaction between the pyridine nitrogen and acidic silanols on the silica surface.[2] Even with electron-withdrawing groups, the 4-amino group can donate density to the ring, maintaining some affinity for silanols.[1]

-

The Fix: You must deactivate the silica.[1] Add 1% Triethylamine (TEA) or 1%

to your mobile phase.[1] -

Why it works: The additive is a stronger base than your pyridine derivative; it saturates the active silanol sites, allowing your compound to elute as a tight band.

-

Alternative: If you are using MS detection and want to avoid TEA, use 0.1% Formic Acid in the mobile phase (Reverse Phase) or switch to Amino-bonded silica (

-SiO

Q: I cannot separate the 3-bromo regioisomer from the 2-bromo impurity. They have identical Rf values in Hexane/EtOAc. A: Halogen positional isomers often have identical dipole moments in non-polar solvents.[1] You need to exploit "shape selectivity" or hydrogen-bonding differences.[1]

-

Strategy 1 (Solvent Swap): Switch to Dichloromethane (DCM) / Methanol .[1] The chlorinated solvent interacts differently with the polarizable bromine atom compared to alkanes.[1]

-

Strategy 2 (Stationary Phase): Use a C18 Reverse Phase column.[1] The

group is highly "fluorous" and hydrophobic.[1] In RP-HPLC, the interaction of the -

Strategy 3 (Chemoselective Wash): If the impurity is the non-brominated precursor, it will be significantly more basic.[1] Wash the organic layer with pH 4.0 citrate buffer.[1] The more basic impurity may partition into the aqueous phase, while your electron-deficient product remains in the organic phase.

Topic: Isolation & Yield

Q: I tried an acid-base extraction to purify the amine, but I lost 50% of my yield. Where did it go?

A: You likely treated it like a standard amine.[1] Because of the electron-withdrawing groups, the

-

The Error: If you extracted with weak acid (e.g., 1M acetic acid or pH 4-5 buffer), the compound likely remained partially in the organic layer.[1]

-

The Fix: To drive this specific molecule into the aqueous phase, you need a strong acid (e.g., 1M

or 2M HCl ). -

The Risk: Conversely, during neutralization, if you adjust the pH to 10-12, you risk hydrolysis of the bromine if the solution heats up. Neutralize carefully to pH 8-9, which is sufficient to precipitate this weak base.[1]

Q: The product "oils out" during recrystallization instead of forming a solid. A: This is common for fluorinated aromatics.[1] They possess a "greasy" character that resists lattice formation in standard polar/non-polar pairs.[1]

-

The Fix: Use a Fluorinated Anti-solvent or a "Soft" Anti-solvent.[1]

-

Recommended System: Dissolve in minimal warm TBME (tert-Butyl methyl ether) or Isopropyl Acetate .[1] Slowly add n-Heptane . Avoid Diethyl Ether (too volatile) or Hexanes (often causes oiling).[1]

-

Seeding: You must seed the mixture at the cloud point.[1] If you lack seeds, scratch the glass interface vigorously.

Workflow Visualizations

A. Purification Strategy Decision Tree

Use this logic flow to determine the correct purification method based on crude purity and physical state.

Caption: Decision matrix for selecting between crystallization and modified chromatography based on crude physical state and TLC behavior.

B. pH-Dependent Extraction Logic (The "Weak Base" Trap)

This diagram illustrates why standard amine protocols fail for this specific fluorinated derivative.

Caption: The "Weak Base Trap" – Demonstrating the necessity of strong acid for extracting electron-deficient aminopyridines.

Detailed Protocols

Protocol A: Modified Flash Chromatography (For Tailing Issues)

Objective: Eliminate peak tailing caused by silanol interactions.

| Parameter | Specification | Notes |

| Stationary Phase | Silica Gel (40-63 µm) | Standard irregular silica is sufficient if buffered.[1] |

| Mobile Phase A | Dichloromethane (DCM) | Do not use Hexanes if solubility is poor.[1] |

| Mobile Phase B | 10:1 Methanol : | Premix the Modifier into the Methanol.[1] |

| Gradient | 0% to 10% B over 15 CV | Shallow gradient is essential for regioisomer separation.[1] |

| Loading | Liquid Load (DCM) | Dry loading on Celite is preferred if the crude is oily.[1] |

| Detection | UV 254 nm | The pyridine ring absorbs strongly here.[1] |

Step-by-Step:

-

Prepare Solvent B by adding 10 mL of 28% Ammonium Hydroxide to 100 mL of Methanol.[1]

-

Equilibrate the column with 100% DCM for 3 Column Volumes (CV).[1]

-

Run gradient: 0% B for 2 CV, then ramp to 10% B over 15 CV.[1]

-

Note: The

suppresses ionization of the pyridine on the silica, sharpening the peak.

Protocol B: Anti-Solvent Crystallization

Objective: Purify >85% crude material to >98% solid.

-

Dissolution: Place 1.0 g of crude solid in a flask. Add Isopropyl Acetate (IPAc) dropwise at 60°C. Use the minimum amount required to dissolve (approx. 3-5 mL).[1]

-

Filtration: While hot, filter through a 0.45 µm syringe filter to remove inorganic salts (Pd residues).

-